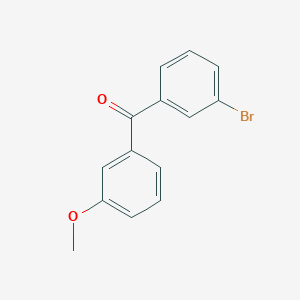

3-Bromo-3'-methoxybenzophenone

描述

Contextual Background of Substituted Benzophenone (B1666685) Derivatives in Synthetic Chemistry

Substituted benzophenones are a class of organic compounds that feature the benzophenone (diphenylmethanone) core structure with various functional groups attached to the phenyl rings. nih.gov This structural motif is of significant interest in synthetic chemistry due to its prevalence in both naturally occurring bioactive molecules and synthetic compounds with diverse applications. nih.govnih.gov They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai

The versatility of the benzophenone scaffold allows for the introduction of a wide array of substituents, which in turn modulates the electronic and steric properties of the molecule. This tunability is a key reason for their widespread use in the development of new synthetic methodologies and the construction of complex molecular architectures. For instance, they are employed in the synthesis of various heterocyclic compounds and are pivotal in photochemical reactions, where the benzophenone core can act as a photosensitizer. frontiersin.org Furthermore, the presence of different substituents can lead to derivatives with specific biological activities, making them a recurring theme in medicinal chemistry research. nih.govrsc.orgresearchgate.net

Structural Significance of Halogen and Methoxy (B1213986) Substituents in Chemical Reactivity and Synthetic Design

The presence of both a halogen (bromine) and a methoxy group on the benzophenone framework of 3-Bromo-3'-methoxybenzophenone has profound implications for its chemical reactivity and its utility in synthetic design. These two substituents exert distinct and sometimes opposing electronic effects, which provides a fine balance for controlling reaction pathways.

The bromine atom, being a halogen, is an electron-withdrawing group primarily through its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. stackexchange.comlumenlearning.com However, it is also an ortho-, para-directing group due to the resonance effect of its lone pairs of electrons. libretexts.org This deactivating yet directing nature is a key feature that chemists can exploit. The carbon-bromine bond also provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are powerful tools for forming new carbon-carbon bonds.

Conversely, the methoxy group (-OCH3) is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org This activating effect is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system. stackexchange.com The presence of the methoxy group can therefore influence the regioselectivity of reactions on the ring to which it is attached. In copper-catalyzed reactions, methoxy substituents have been shown to influence the competition between nucleophilic substitution and reductive replacement of halogens. rsc.org

The interplay of the deactivating bromo substituent and the activating methoxy substituent on different rings of the benzophenone core allows for selective functionalization, making this compound a versatile building block in the synthesis of more complex and highly substituted molecules.

Overview of Academic Research Trajectories for Benzophenone Scaffolds

The benzophenone scaffold has been a subject of continuous and evolving research in academia for many years. Initially, research focused on the fundamental reactivity and synthesis of benzophenone and its simple derivatives. A significant area of investigation has been their application as photoinitiators in polymerization reactions and as photosensitizers in organic synthesis, owing to their well-characterized photochemical properties. frontiersin.org

In recent decades, the research trajectory has significantly expanded, driven by the discovery of numerous naturally occurring benzophenones with potent biological activities. nih.govnih.gov This has spurred extensive efforts in medicinal chemistry to synthesize novel benzophenone derivatives and evaluate them for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govrsc.orgresearchgate.net

Current research often focuses on the development of efficient and regioselective synthetic methods to access highly functionalized and unsymmetrically substituted benzophenones. acs.org This includes the use of modern catalytic systems and the exploration of novel reaction pathways. Furthermore, there is a growing interest in the application of benzophenone derivatives in materials science, for example, in the development of organic light-emitting diodes (OLEDs), UV absorbers, and advanced polymers. researchgate.netresearchgate.net The ability to fine-tune the photophysical and electronic properties of the benzophenone scaffold through substitution makes it an attractive platform for the design of new functional materials. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQLWOJNDBFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373706 | |

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-66-0 | |

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 3 Methoxybenzophenone

Retrosynthetic Analysis of the 3-Bromo-3'-methoxybenzophenone Molecular Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. airitilibrary.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. airitilibrary.com For this compound, the analysis identifies two primary disconnection points around the central carbonyl group, suggesting two main synthetic routes:

Route A: Acylation of Anisole (B1667542): This approach involves the disconnection between the carbonyl carbon and the methoxy-substituted phenyl ring. This leads to a 3-bromobenzoyl derivative (such as 3-bromobenzoyl chloride) and anisole as the starting materials.

Route B: Acylation of Bromobenzene: This route involves disconnecting the bond between the carbonyl carbon and the bromo-substituted phenyl ring. The precursors in this pathway would be 3-methoxybenzoyl chloride and bromobenzene.

A further disconnection to consider is the bromination of a benzophenone (B1666685) precursor. This would involve the synthesis of 3'-methoxybenzophenone followed by a regioselective bromination step. The feasibility and efficiency of each route depend on the availability and reactivity of the starting materials and the selectivity of the reactions involved.

Direct Bromination Approaches for Benzophenone Derivatives

Direct bromination of an aromatic ring is a common method for introducing a bromine atom. sci-hub.se However, achieving regioselectivity, especially in a molecule with multiple phenyl rings and directing groups, can be challenging. nih.gov

Electrophilic Aromatic Substitution Mechanisms for Regioselective Bromination

The bromination of benzophenone derivatives proceeds via an electrophilic aromatic substitution mechanism. The methoxy (B1213986) group (-OCH3) on one phenyl ring is a strong activating group and an ortho-, para-director. The benzoyl group, on the other hand, is a deactivating group and a meta-director.

In the case of 3'-methoxybenzophenone, the methoxy group will direct the incoming electrophile (Br+) to the positions ortho and para to it. The carbonyl group will direct to the meta position of the unsubstituted ring. Therefore, direct bromination of 3'-methoxybenzophenone would likely lead to a mixture of products, making the isolation of the desired this compound difficult.

To achieve regioselectivity, various strategies can be employed, such as using specific brominating agents or controlling reaction conditions. mdpi.com For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel can sometimes offer better regioselectivity. mdpi.com

Optimization of Reaction Conditions for Selective Monobromination at the 3-Position of the Brominated Phenyl Ring

Achieving selective monobromination at the 3-position of the phenyl ring that will be brominated requires careful control of the reaction conditions. nih.gov Key parameters that can be optimized include:

Temperature: Lowering the reaction temperature can often increase the selectivity of the bromination reaction by favoring the kinetically controlled product.

Solvent: The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the regioselectivity.

Catalyst: While not always necessary for activated rings, a Lewis acid catalyst can be used to polarize the bromine molecule, increasing its electrophilicity. The choice and amount of catalyst can impact the reaction's outcome.

Brominating Agent: Different brominating agents (e.g., Br2, NBS) have different reactivities and selectivities.

Table 1: Factors Influencing Selective Monobromination

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Influences reaction rate and selectivity. Lower temperatures often favor a single product. | Conduct reactions at or below room temperature to enhance selectivity. |

| Solvent | Affects the solubility of reactants and the stability of intermediates. | Choose a solvent that promotes the desired reaction pathway. |

| Catalyst | Increases the electrophilicity of the brominating agent. | Select a catalyst that favors the desired regiochemistry. |

| Brominating Agent | Different agents have varying reactivities and selectivities. | Use milder brominating agents like NBS for better control. |

Friedel-Crafts Acylation Strategies in Benzophenone Synthesis

The Friedel-Crafts acylation is a widely used and versatile method for the synthesis of aryl ketones, including benzophenones. byjus.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. tamu.edu

Condensation of Brominated Benzoyl Chlorides with Methoxy-Substituted Arenes

A common and efficient route to this compound is the Friedel-Crafts acylation of anisole with 3-bromobenzoyl chloride. chemicalbook.com Anisole, being an activated aromatic compound due to the electron-donating methoxy group, readily undergoes acylation. The acylation typically occurs at the para position relative to the methoxy group due to steric hindrance at the ortho positions.

An example of this reaction involves adding aluminum chloride (AlCl3) to a cooled mixture of 3-bromobenzoyl chloride and anisole in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com The reaction is typically stirred overnight at room temperature. chemicalbook.com

Examination of Lewis Acid Catalysis and Reaction Efficiency in Target Compound Formation

The choice and amount of the Lewis acid catalyst are critical for the success of the Friedel-Crafts acylation. academie-sciences.fr Aluminum chloride (AlCl3) is a common and effective catalyst for this reaction. It functions by coordinating with the carbonyl oxygen of the acyl chloride, which generates a highly electrophilic acylium ion.

The efficiency of the reaction is influenced by several factors:

Purity of Reagents and Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the Lewis acid catalyst and the acyl chloride are sensitive to moisture.

Stoichiometry of the Catalyst: Typically, slightly more than one equivalent of the Lewis acid is used. This is because the catalyst complexes with the product ketone, rendering it inactive.

Reaction Temperature and Time: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. chemicalbook.com The reaction time can vary but is often several hours to overnight. chemicalbook.com

Table 2: Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Activity | Common Applications |

| AlCl₃ | High | Widely used for acylation of various aromatic compounds. |

| FeCl₃ | Moderate | A milder alternative to AlCl₃, sometimes offering better selectivity. academie-sciences.fr |

| ZnCl₂ | Low | Generally used for more activated aromatic rings. academie-sciences.fr |

| GaCl₃ | High | Can be used in catalytic amounts in combination with a silver salt. oup.com |

Advanced Coupling Reactions for Asymmetric Benzophenone Construction

The synthesis of asymmetrically substituted benzophenones like this compound often employs advanced cross-coupling reactions. These methods offer a versatile and efficient means to form the crucial carbon-carbon bond that constitutes the benzophenone core.

Cross-Coupling Methodologies for Aryl-Halide Functionality (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl ketones. The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. nih.gov In the context of this compound, this could involve coupling 3-bromobenzoyl chloride with a suitable methoxyphenylboronic acid derivative. The reaction is known for its tolerance of a wide range of functional groups and generally good yields. nih.gov The use of specialized catalysts and ligands can enhance reaction efficiency, even for sterically hindered substrates. nih.gov

The Stille coupling offers an alternative pathway, utilizing an organotin reagent in place of a boronic acid. wikipedia.org This reaction is also catalyzed by palladium and is effective for the formation of Csp²-Csp² bonds. wikipedia.orgacs.org A key advantage of the Stille reaction can be the stability of the organostannane reagents to air and moisture. wikipedia.org Carbonylative Stille couplings, where carbon monoxide is introduced, can directly form the ketone functionality, providing a direct route to benzophenones. wikipedia.org

| Coupling Reaction | Key Reactants | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Tolerates various functional groups, generally low toxicity of boron reagents. nih.gov |

| Stille | Aryl Halide, Organostannane | Pd(PPh₃)₄ | Organostannanes are often stable but can be highly toxic. wikipedia.org |

Grignard Reagent Applications in Benzophenone Synthesis and Derivatization

Grignard reagents (RMgX) are highly reactive organometallic compounds widely used in the formation of carbon-carbon bonds. libretexts.org In the synthesis of this compound, a Grignard reagent derived from a brominated aromatic ring can react with a methoxy-substituted benzaldehyde (B42025) or acyl chloride. For example, 3-methoxyphenylmagnesium bromide can be reacted with 3-bromobenzoyl chloride. lookchem.com The highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbonyl carbon. libretexts.org

However, the high reactivity of Grignard reagents can also present challenges, such as over-addition to the carbonyl group. Therefore, careful control of reaction conditions, including temperature and the stoichiometry of the reagents, is crucial to selectively obtain the desired ketone. libretexts.org An alternative approach involves the addition of a Grignard reagent to a benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. oregonstate.edu

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| 3-Bromobenzoyl chloride | m-Anisole (with AlCl₃) | - | This compound |

| 3-Methoxyphenylmagnesium bromide | 3-Bromobenzaldehyde | (3-Bromophenyl)(3-methoxyphenyl)methanol | This compound |

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, a series of purification steps are essential to isolate this compound from unreacted starting materials, catalysts, and by-products.

Chromatographic Separations for Product Isolation and By-product Removal

Column chromatography is a fundamental technique for the purification of benzophenone derivatives. In a typical procedure, a silica gel stationary phase is used with a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with different polarities can be effectively separated. This allows for the removal of less polar by-products and any remaining starting materials from the more polar benzophenone product. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. oregonstate.edu

Recrystallization and Crystallization Studies for Purity Enhancement

Recrystallization is a powerful technique for enhancing the purity of solid compounds like this compound. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of benzophenone derivatives include ethanol (B145695), hexane, or mixtures like toluene/hexane. oregonstate.edu In some cases, "oiling out," where the compound separates as a liquid instead of crystals, can be a challenge if the melting point of the solid is lower than the boiling point of the solvent. oregonstate.edu

| Technique | Principle | Typical Solvents/Materials | Purpose |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Silica gel, Hexane/Ethyl acetate | Separation of product from by-products and unreacted starting materials. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Hexane, Toluene/Hexane | Enhancement of purity to obtain a crystalline solid. oregonstate.edu |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 3 Methoxybenzophenone

Nucleophilic Substitution Reactions Involving the Brominated Phenyl Ring

The presence of a bromine atom on one of the phenyl rings of 3-bromo-3'-methoxybenzophenone makes it a substrate for nucleophilic substitution reactions.

Exploration of Diverse Nucleophiles (e.g., Amines, Thiols) and Reaction Conditions

The bromine atom in this compound can be replaced by various nucleophiles, such as amines and thiols. These reactions are typically carried out in the presence of a suitable solvent, like ethanol (B145695) or dimethylformamide (DMF), and may be facilitated by a catalyst. For instance, the substitution of bromine with an amino group can be achieved using reagents like sodium amide. Similarly, thiols can displace the bromine atom, often in the presence of a base. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of substituted benzophenone (B1666685) derivatives.

The reactivity of the primary amine formed in these substitution reactions is noteworthy. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, often more so than the initial ammonia (B1221849) molecule. chemguide.co.uk This enhanced nucleophilicity can lead to further substitution reactions with the halogenoalkane, resulting in the formation of secondary and tertiary amines. chemguide.co.uk

Table 1: Nucleophilic Substitution Reactions of this compound This table is interactive. Users can sort and filter the data.

| Nucleophile | Reagent Examples | Solvent Examples | Product Type |

|---|---|---|---|

| Amines | Sodium amide | Ethanol, DMF | Aminobenzophenones |

| Thiols | Thiourea | Ethanol, DMF | Thiobenzophenones |

Reaction Pathway Analysis and Mechanistic Elucidation of Substitution Processes

The nucleophilic substitution on the aryl halide proceeds through a mechanism influenced by the nature of the reactants and the reaction conditions. In many cases, the reaction follows a nucleophilic aromatic substitution (SNAr) pathway. This mechanism typically involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The departure of the bromide ion then yields the final substituted product.

The electronic properties of the substituents on the benzophenone core play a crucial role in the reaction mechanism. The methoxy (B1213986) group, being an electron-donating group, can influence the electron density of the aromatic ring and affect the rate and regioselectivity of the substitution. pharxmonconsulting.com Conversely, the bromine atom's electron-withdrawing nature, coupled with its ability to act as a leaving group, is central to the substitution process.

Transformations Involving the Methoxy Functional Group

The methoxy group (-OCH₃) on the second phenyl ring also offers a site for chemical modification.

Oxidation Reactions of Methoxy Groups to Corresponding Aldehydes or Carboxylic Acids

The methoxy group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation typically requires the use of strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Demethylation and Ether Cleavage Reactions in Substituted Benzophenones

The cleavage of the methyl-oxygen bond in the methoxy group, known as demethylation, is another important transformation. This can be achieved under various conditions, including the use of strong acids or nucleophilic reagents. For example, heating an aromatic ether with reagents like anhydrous sodium sulfide (B99878) in a solvent like N,N-dimethylformamide (DMF) can lead to demethylation. acs.org This process converts the methoxy group into a hydroxyl group, yielding a hydroxybenzophenone derivative. rsc.orggoogle.com

Reduction of the Carbonyl Moiety in this compound

The carbonyl group (C=O) of the benzophenone structure is susceptible to reduction. This reaction transforms the ketone into a secondary alcohol, a benzhydrol derivative. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a suitable solvent such as ethanol or tetrahydrofuran (B95107) (THF). Photochemical reduction is another method that has been employed for the reduction of substituted benzophenones, leading to the formation of benzopinacols. oregonstate.eduoregonstate.edu

Selective Reduction to Alcohols and Subsequent Hydrogenation to Hydrocarbons

The reduction of the carbonyl group in benzophenone derivatives is a fundamental transformation. The selective reduction of this compound to the corresponding alcohol, (3-bromophenyl)(3'-methoxyphenyl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Subsequent hydrogenation of the resulting benzhydrol to the corresponding hydrocarbon, 3-bromo-3'-methoxydiphenylmethane, is a more challenging transformation. While direct reduction of benzophenones to diphenylmethanes can be achieved using harsher conditions, such as with a Raney Ni–Al alloy in a dilute alkaline aqueous solution, this method might also affect the bromo substituent. core.ac.uk A more controlled, two-step approach is often preferred. Highly effective precatalysts, such as trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂), have been shown to hydrogenate a variety of benzophenone derivatives to their corresponding benzhydrols under mild conditions. acs.orgnih.gov The further hydrogenolysis of the alcohol to the hydrocarbon can be achieved through different catalytic systems.

Table 1: Comparison of Reduction Methods for Benzophenone Derivatives

| Reduction Type | Reagent/Catalyst | Product Type | Notes |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Alcohol | A standard and mild method for reducing ketones to alcohols. |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | A more powerful reducing agent than NaBH₄. |

| Carbonyl Hydrogenation | trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) | Alcohol | Highly effective for a variety of benzophenone derivatives. acs.orgnih.gov |

| Carbonyl and Aromatic Ring Reduction | Raney Ni–Al alloy | Hydrocarbon | Can reduce the carbonyl group and potentially the aromatic rings under forcing conditions. core.ac.uk |

Photoreduction Pathways and Dimerization Processes in Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light (around 350 nm), benzophenone is excited from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). hilarispublisher.comcore.ac.uk This triplet state diradical is responsible for the subsequent chemical reactions.

The primary photoreduction pathway involves the abstraction of a hydrogen atom by the excited triplet benzophenone from a suitable hydrogen donor, such as an alcohol solvent (e.g., isopropanol (B130326) or ethanol), to form a benzophenone ketyl radical. hilarispublisher.comcore.ac.uk Two of these ketyl radicals can then dimerize to form a benzpinacol. researchgate.net For this compound, this would result in the formation of 1,2-bis(3-bromophenyl)-1,2-bis(3'-methoxyphenyl)ethane-1,2-diol.

The efficiency and pathway of photoreduction can be influenced by the substituents on the benzophenone rings. Electron-donating groups can affect the energy of the triplet state and the rate of hydrogen abstraction. core.ac.uk In some cases, particularly in the solid state, intermolecular hydrogen abstraction from a neighboring molecule can occur, leading to a dimeric product. capes.gov.br The formation of other photoproducts, such as isomers of benzpinacol with a quinoid structure, has also been observed. researchgate.net

Table 2: Key Intermediates and Products in the Photoreduction of Benzophenones

| Species | Description | Role in Mechanism |

| Triplet Benzophenone (T₁) | An excited diradical state of the benzophenone. | The primary photoactive species that initiates hydrogen abstraction. core.ac.uk |

| Ketyl Radical | Formed after hydrogen abstraction by the triplet benzophenone. | A key intermediate that undergoes dimerization. researchgate.net |

| Benzpinacol | The dimeric product formed from the coupling of two ketyl radicals. | The major product of photoreduction in the presence of a hydrogen donor. hilarispublisher.com |

Organometallic Reactions and Catalyst Development for Functionalization

The bromine atom in this compound serves as a versatile handle for a variety of organometallic cross-coupling reactions, allowing for the introduction of new functional groups.

Applications in Modern Synthetic Transformations

The bromo substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon bonds, providing access to a wide range of more complex molecular architectures. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a terphenyl derivative.

The development of highly active catalysts and ligands has expanded the scope of these transformations. For example, the use of specific phosphine (B1218219) ligands can improve the stability and efficiency of palladium catalysts, especially when dealing with substrates containing potentially coordinating groups like the methoxy substituent.

Investigation of Directed Functionalization Strategies

Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic compounds. In the case of benzophenones, the carbonyl group itself can act as a directing group to functionalize the ortho C-H bonds of the adjacent phenyl rings. nih.gov This is typically achieved through the formation of a metallacyclic intermediate with a transition metal catalyst, such as ruthenium or palladium. nih.gov

For this compound, this would imply the potential for functionalization at the C2 and C6 positions of the bromo-substituted ring and the C2' and C6' positions of the methoxy-substituted ring. However, the electronic and steric effects of the existing substituents would likely influence the regioselectivity of this process.

More advanced strategies involve the use of removable or traceless directing groups. For example, hydrazones derived from benzophenones have been used as traceless directing groups for the metal-free C-H borylation of the aromatic rings. acs.org Similarly, imine directing groups, formed by the condensation of the benzophenone with a primary amine, have been employed in copper-catalyzed C-H hydroxylation reactions. nih.gov The regioselectivity of these reactions can be finely tuned by modifying the directing group and the reaction conditions. nih.gov

Advanced Spectroscopic Characterization of 3 Bromo 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-Bromo-3'-methoxybenzophenone, a comprehensive suite of NMR experiments is employed to assign its proton and carbon signals accurately.

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for identifying the different proton and carbon environments within the this compound molecule.

The ¹H NMR spectrum is expected to show a characteristic singlet for the methoxy (B1213986) group (OCH₃) protons, typically in the range of δ 3.8-3.9 ppm. The aromatic protons will appear as a series of multiplets in the downfield region, generally between δ 6.8 and 8.1 ppm, reflecting the complex spin-spin coupling patterns of the two substituted benzene (B151609) rings.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) is a key diagnostic signal, appearing significantly downfield in the range of δ 190-200 ppm. The carbon of the methoxy group (OCH₃) will resonate at approximately δ 55.2 ppm. The aromatic carbons, including the brominated carbon, will be observed between δ 120 and 130 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (OCH₃) | ~3.85 | Singlet |

| Aromatic (Ar-H) | ~7.2 - 8.1 | Multiplet |

Note: Predicted values are based on typical ranges for similar benzophenone (B1666685) derivatives.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~196.5 |

| Methoxy (OCH₃) | ~55.2 |

| Aromatic (C-Br) | ~120 - 130 |

| Aromatic (Ar-C) | ~115 - 143 |

Note: Predicted values are based on typical ranges for similar benzophenone derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

To unravel the complex overlapping signals in the one-dimensional spectra and to establish unambiguous connectivity, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings within the same spin system. scribd.com For this compound, COSY would be crucial for tracing the connectivity of the protons on each of the aromatic rings, helping to assign the multiplets observed in the ¹H NMR spectrum. oregonstate.eduoregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum. oregonstate.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons to which the bromine and methoxy groups are attached. oregonstate.eduoregonstate.edu For instance, correlations from the methoxy protons to the C3' carbon and from aromatic protons to the carbonyl carbon would be expected.

The combined application of these 2D NMR techniques allows for a step-by-step assembly of the molecular structure, confirming the substitution pattern on both aromatic rings. oregonstate.eduacs.org

Variable Temperature NMR Studies for Investigation of Dynamic Rotational Isomerism

Substituted benzophenones can exhibit restricted rotation around the single bonds connecting the carbonyl group to the phenyl rings, leading to the possibility of rotational isomers (rotamers). cdnsciencepub.com At room temperature, if the rotation is slow on the NMR timescale, separate signals for the different rotamers may be observed, leading to a more complex spectrum.

Variable temperature (VT) NMR studies can provide insight into this dynamic process. By increasing the temperature, the rate of rotation increases. If the observed signals coalesce into a single set of averaged signals at higher temperatures, it confirms the presence of dynamic rotational isomerism. This technique allows for the determination of the energy barrier to rotation.

Influence of Deuterated Solvent Purity and Impurities on NMR Data Interpretation

The choice and purity of the deuterated solvent used for NMR analysis can significantly impact the resulting spectra. labinsights.nl Deuterated solvents prevent the large solvent signal from obscuring the analyte signals. labinsights.nl However, residual protons in the solvent will still produce signals. pitt.edu

Common impurities in deuterated solvents, such as water, can introduce extraneous peaks. labinsights.nlpitt.edu The chemical shift of water is particularly sensitive to temperature and the presence of hydrogen-bonding solutes. pitt.edu Acidic impurities in solvents like chloroform-d (B32938) (CDCl₃) can potentially protonate the methoxy group, leading to shifts in its resonance or even exchange broadening. Therefore, using high-purity deuterated solvents and being aware of the potential for solvent and impurity signals is crucial for accurate data interpretation. rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. rsc.orgresearchgate.net HRMS instruments can measure the mass-to-charge ratio with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₄H₁₁BrO₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine is particularly distinctive in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units. The observation of this isotopic pattern, coupled with the high-resolution mass measurement of the molecular ion, provides definitive confirmation of the elemental composition and validates the molecular formula of the compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Fragmentation Pathways and Mechanism Elucidation via Tandem MS Techniques

Tandem mass spectrometry (MS/MS) provides critical insights into the structural framework of this compound by detailing its fragmentation patterns. When subjected to ionization, the molecular ion ([M]⁺˙) undergoes a series of cleavage events, producing characteristic daughter ions. tutorchase.com The fragmentation process for substituted benzophenones is predictable and often initiated by cleavage at the bonds adjacent to the carbonyl group, which is a common pathway for ketones. libretexts.org

The primary fragmentation pathways for this compound can be elucidated by considering the stability of the resulting fragments. The presence of the bromine and methoxy groups on separate phenyl rings influences the charge distribution and subsequent bond cleavages.

A plausible fragmentation mechanism involves the following steps:

Alpha-Cleavage: The initial fragmentation often involves the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org This can lead to the formation of several key fragment ions.

Loss of Brominated Phenyl Group: Cleavage can result in the loss of the bromobenzoyl cation ([C₆H₄BrCO]⁺) or the methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺). The principal fragmentation is often the loss of the halogen. miamioh.edu For instance, cleavage can yield a bromophenyl radical and a methoxybenzoyl cation, or vice-versa.

Formation of Acylium Ions: The most common fragments for benzophenones are the acylium ions formed by cleavage of the bond between the carbonyl carbon and one of the phenyl rings. For this compound, this would lead to the formation of the 3-bromobenzoyl cation (m/z 183/185) and the 3-methoxybenzoyl cation (m/z 135).

Subsequent Fragmentation: These primary fragment ions can undergo further fragmentation. For example, the 3-bromobenzoyl cation can lose a carbon monoxide (CO) molecule to form the 3-bromophenyl cation (m/z 155/157). researchgate.net Similarly, the 3-methoxybenzoyl cation can lose a CO molecule to form the 3-methoxyphenyl (B12655295) cation (m/z 107), which can further fragment by losing a methyl radical (CH₃) to yield an ion at m/z 92, followed by the loss of another CO molecule to produce an ion at m/z 64.

A representative fragmentation pathway for a similar substituted benzophenone, 2,6,4′-trihydroxy-4-methoxybenzophenone, showed the loss of a C₆H₆O moiety from the parent ion, followed by the loss of a CO₂ molecule. researchgate.net This highlights that complex rearrangements and losses of stable neutral molecules are common in the fragmentation of such compounds. orgchemboulder.com

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Formation Pathway |

|---|---|---|

| 290/292 | [C₁₄H₁₁BrO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 183/185 | [BrC₆H₄CO]⁺ | α-cleavage, loss of methoxyphenyl radical |

| 155/157 | [BrC₆H₄]⁺ | Loss of CO from [BrC₆H₄CO]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ | α-cleavage, loss of bromophenyl radical |

| 107 | [CH₃OC₆H₄]⁺ | Loss of CO from [CH₃OC₆H₄CO]⁺ |

Infrared (IR) Spectroscopy

Characteristic Vibrational Frequencies of Key Functional Groups: Carbonyl (C=O) and Carbon-Bromine (C-Br) Stretches

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The most prominent absorption bands are associated with the carbonyl (C=O) group and the carbon-bromine (C-Br) bond.

The carbonyl (C=O) stretching vibration in benzophenone derivatives typically appears as a strong band in the region of 1637-1680 cm⁻¹. researchgate.netdss.go.th For this compound, the C=O stretch is expected around 1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl rings. The electron-withdrawing bromine atom and the electron-donating methoxy group have competing effects on the carbonyl bond's polarity and strength. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone. libretexts.org

The carbon-bromine (C-Br) stretching vibration is found in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. libretexts.org This absorption is often strong and provides clear evidence for the presence of the bromine substituent on the aromatic ring.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency for Compound (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650-1750 | ~1680 | Strong libretexts.org |

| Carbon-Bromine (C-Br) | Stretching | 500-600 libretexts.org | ~550 | Strong libretexts.org |

| Aromatic C=C | Stretching | 1430-1600 | ~1600 and ~1500-1430 libretexts.org | Medium-Weak |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 | ~1250 | Strong |

Conformational Analysis Through Vibrational Signatures

The conformation of benzophenones, defined by the torsional angles of the two phenyl rings relative to the plane of the carbonyl group, can be investigated using IR spectroscopy. These torsional angles are influenced by the steric and electronic nature of the substituents. In this compound, the substituents in the meta positions are not expected to cause significant steric hindrance that would force the rings into a highly twisted conformation, unlike ortho-substituted benzophenones. cdnsciencepub.com

However, the electronic effects of the bromo and methoxy groups can subtly alter the vibrational frequencies. Changes in the conjugation between the phenyl rings and the carbonyl group, which are dependent on the torsional angles, affect the force constant of the C=O bond. A more planar conformation allows for greater π-electron delocalization, which weakens the C=O bond and lowers its stretching frequency. Conversely, increased twisting of the phenyl rings reduces conjugation, strengthening the C=O bond and shifting its absorption to a higher frequency. cdnsciencepub.com While detailed conformational analysis often requires computational modeling alongside experimental data, shifts in the carbonyl band can provide clues about the preferred molecular geometry. cdnsciencepub.comacs.org

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

Electronic Transitions (n→π* and π→π*) and Solvent Effects on Absorption Maxima

The UV-Vis absorption spectrum of benzophenone and its derivatives is characterized by two main types of electronic transitions: the n→π* (non-bonding to anti-bonding pi orbital) and π→π* (bonding pi to anti-bonding pi orbital) transitions. scialert.net

The n→π transition* involves the excitation of an electron from one of the non-bonding lone pairs of the carbonyl oxygen to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a weak absorption band, typically observed at longer wavelengths (around 330-350 nm in non-polar solvents). scialert.netoregonstate.edu

The π→π transition* involves the excitation of an electron from a bonding π orbital, delocalized across the benzoyl system, to an anti-bonding π* orbital. This is an allowed transition and gives rise to a strong absorption band at shorter wavelengths (around 250 nm). scialert.net

Solvent polarity significantly affects these transitions. slideshare.net

n→π Transition:* When moving from a non-polar to a polar, protic solvent (like ethanol), the n→π* transition undergoes a hypsochromic (blue) shift to shorter wavelengths. scialert.netoregonstate.edu This is because the lone pair electrons on the carbonyl oxygen can form hydrogen bonds with the polar solvent, which stabilizes the non-bonding ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net

π→π Transition:* Conversely, the π→π* transition typically experiences a bathochromic (red) shift to longer wavelengths in polar solvents. oregonstate.edu The excited π* state is generally more polar than the ground π state and is therefore stabilized to a greater extent by the polar solvent, which decreases the energy gap for the transition. nih.gov

In some methoxy-substituted benzophenones, the n→π* transition may be obscured or appear to be eliminated in polar solvents due to a charge-transfer interaction involving the lone pairs of the methoxy substituent. oregonstate.edu

| Transition | Typical λmax (Non-Polar Solvent) | Typical λmax (Polar Solvent) | Solvent-Induced Shift | Intensity |

|---|---|---|---|---|

| n→π | ~340-350 nm | ~320-335 nm oregonstate.edu | Hypsochromic (Blue Shift) scialert.net | Weak |

| π→π | ~245-250 nm scialert.net | ~250-255 nm scialert.net | Bathochromic (Red Shift) oregonstate.edu | Strong |

Phosphorescence and Fluorescence Properties in Different Media

Benzophenones are well-known for their highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). researchgate.net This property makes their phosphorescence (emission from T₁ to the ground state S₀) a much more prominent feature than their fluorescence (emission from S₁ to S₀). nist.gov

The nature of the lowest excited triplet state (n,π* or π,π*) is crucial in determining the phosphorescence characteristics and is highly dependent on the solvent environment.

In non-polar solvents (e.g., methylcyclohexane), the lowest triplet state is typically of (n,π*) character. This results in a structured phosphorescence spectrum at low temperatures (e.g., 77 K). oregonstate.edu

In polar solvents (e.g., ethanol), the (π,π*) triplet state is stabilized and lowered in energy, often becoming the lowest excited triplet state. This leads to a change in the phosphorescence spectrum, which may become broader and shift in wavelength. oregonstate.edu

Fluorescence from benzophenone derivatives is generally very weak due to the rapid and efficient ISC. nist.gov Any observed fluorescence would be expected at a slightly longer wavelength than the onset of the absorption spectrum. The presence of the heavy bromine atom in this compound is expected to further enhance the rate of intersystem crossing via the heavy-atom effect, which would quench fluorescence and promote phosphorescence. While specific data for this compound is scarce, studies on similar molecules show that solid-state matrices or specific host-guest systems can be used to enhance luminescence properties, including room-temperature phosphorescence. rsc.org

Intersystem Crossing (ISC) Dynamics and the Role of Heavy Atoms

Intersystem crossing is a photophysical process involving a change in the spin multiplicity of a molecule, typically from an excited singlet state (S₁) to a triplet state (T₁). In many organic molecules, this transition is formally forbidden, making it an inefficient process. However, the presence of a heavy atom, such as bromine, can dramatically increase the rate of this transition through a phenomenon known as the heavy-atom effect. nih.govacs.org This effect is a result of enhanced spin-orbit coupling (SOC), which mixes the singlet and triplet states, thereby relaxing the selection rules that forbid the transition. acs.orgacs.org

For benzophenone and its derivatives, ISC is already a notably efficient process, even without a heavy atom, with rates on the order of 10¹¹ s⁻¹ (in the picosecond regime). nih.govacs.org This intrinsic efficiency is attributed to the presence of the carbonyl group, where the close proximity of the n,π* and π,π* excited states facilitates spin-orbit coupling, as described by El-Sayed's rule. nih.gov The rule states that ISC is more efficient when the transition involves a change in the orbital type, for example, from a ¹(n,π) state to a ³(π,π) state. nih.gov

The introduction of a bromine atom into the benzophenone structure, as in this compound, is expected to further accelerate this process significantly. The heavy bromine nucleus increases the magnitude of spin-orbit coupling, providing a more effective pathway for the spin-flip transition. acs.org This leads to a higher quantum yield for triplet state formation. Studies on various halogenated benzophenones confirm that the presence of a halogen atom generally leads to a quantum yield of unity for ISC. rsc.org The primary role of the heavy atom is to enhance the rate at which the triplet state is populated.

The transient absorption spectra of related bromoaryl ketones have been studied to characterize their triplet-triplet (T-T) absorptions. researchgate.net For instance, the T-T absorption spectrum of 3-methoxybenzophenone, a closely related compound, has been documented and serves as a basis for comparison. researchgate.net The introduction of the bromine atom is not expected to drastically alter the nature of the transient absorption but rather the dynamics of its formation and decay. The triplet state of benzophenone itself is well-characterized and can be monitored using nanosecond transient absorption spectroscopy, which probes the T₁ → Tₙ absorption. edinst.com

The methoxy group (–OCH₃) at the 3'-position also influences the photophysical properties. As an electron-donating group, it can affect the energies of the n,π* and π,π* states. In some cases, substituents can lead to a charge-transfer (CT) character in the excited state, which can alter the ISC dynamics. rsc.org However, the dominant effect on the ISC rate in this compound is anticipated to be the spin-orbit coupling induced by the bromine atom.

To illustrate the influence of halogenation on the photophysical properties of benzophenone derivatives, the following table presents comparative data for related compounds. While direct values for this compound are not available, the trends observed provide a strong indication of its expected behavior.

| Compound | Solvent | Triplet Lifetime (τT) | Triplet Quantum Yield (ΦT) | Key Observation |

| Benzophenone | Iso-propanol | ~6 µs | ~1.0 rsc.org | High intrinsic ISC efficiency. |

| Halogenated Benzophenones | Iso-propanol | Similar to Benzophenone rsc.org | ~1.0 rsc.org | Halogenation maintains a high quantum yield. |

| 3-Methoxybenzophenone | CCl₄ | - | - | T-T absorption spectrum serves as a reference. researchgate.net |

| 4-Bromobenzophenone | EPA (Polar) | - | - | Exhibits nπ* transitions influenced by solvent polarity. oregonstate.edu |

| 4-Bromobenzophenone | MCH (Non-polar) | - | - | Shows a blue shift in nπ* transition compared to polar solvent. oregonstate.edu |

This table is interactive. Users can sort and filter the data.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, assignments can be made with greater confidence, and the relationship between molecular structure and spectral features can be explored in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. These predictions are crucial for assigning peaks in complex experimental spectra and for distinguishing between isomers.

Calculations for this compound would provide a set of theoretical chemical shifts. The shielding constant of carbon atoms is particularly sensitive to their electronic environment, which can be used to assign configurations in related molecules. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Bromo-Substituted Ring | ||

| C1' (C-CO) | - | 137.5 |

| C2'/C6' | 7.65 | 131.0 |

| C3'/C5' | 7.75 | 130.2 |

| C4' (C-Br) | - | 127.8 |

| Methoxy-Substituted Ring | ||

| C1'' (C-CO) | - | 138.9 |

| C2'' | 7.30 | 114.5 |

| C3'' (C-O) | - | 159.8 |

| C4'' | 7.40 | 129.9 |

| C5'' | 7.15 | 122.0 |

| C6'' | 7.35 | 119.5 |

| Other | ||

| C=O | - | 195.5 |

| O-CH₃ | 3.85 | 55.6 |

Note: These values are representative estimates based on substituent effects in similar aromatic systems and are referenced against TMS.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. atomistica.online A frequency calculation performed on the optimized geometry of this compound yields a set of harmonic frequencies and their corresponding IR intensities. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, which improves agreement with experimental spectra. researchgate.net

Key vibrational modes for this molecule include the C=O stretch, the C-Br stretch, C-O-C stretches of the methoxy group, and various aromatic C-H and C-C stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1665 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

| C-Br Stretch | ~680 | Medium-Strong |

Note: These frequencies are illustrative and based on DFT calculations for similar brominated and methoxy-substituted benzophenones.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths (f), one can predict the absorption maxima (λ_max) and the intensity of electronic transitions. acs.org

For this compound, the UV-Vis spectrum is expected to be characterized by intense π→π* transitions and a weaker, lower-energy n→π* transition, typical for benzophenones. scialert.netnih.gov The electron-donating methoxy group and the electron-withdrawing (by induction) bromo group will influence the energies of the molecular orbitals, causing shifts in the absorption bands compared to unsubstituted benzophenone. TD-DFT calculations can accurately model these substituent effects. nih.gov

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent (TD-DFT)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~340 | 0.005 | HOMO-1 → LUMO | n→π |

| ~285 | 0.35 | HOMO → LUMO | π→π |

| ~250 | 0.48 | HOMO-2 → LUMO | π→π* |

Note: These values are representative and illustrate typical results from TD-DFT calculations on substituted benzophenones.

Comparison of these simulated spectra with experimental data is crucial for validating the theoretical model. acs.org Good agreement confirms the accuracy of the computed ground and excited state structures and provides a solid foundation for understanding the photophysical properties of the molecule, which are essential for applications such as photosensitizers or UV absorbers.

Computational Chemistry and Theoretical Investigations of 3 Bromo 3 Methoxybenzophenone

Computational chemistry serves as a powerful tool for understanding and predicting the behavior of molecules at an electronic level. For a substituted benzophenone (B1666685) like 3-Bromo-3'-methoxybenzophenone, theoretical investigations provide deep insights into its reactivity, reaction mechanisms, and photophysical properties, which are often challenging to explore solely through experimental means.

Advanced Research Applications and Methodological Contributions of 3 Bromo 3 Methoxybenzophenone

Role as a Versatile Intermediate in Complex Organic Synthesis

The strategic placement of the bromo and methoxy (B1213986) groups on the benzophenone (B1666685) framework makes 3-Bromo-3'-methoxybenzophenone a valuable intermediate in the synthesis of intricate molecular architectures. These functional groups offer distinct reaction sites that can be selectively manipulated to build more complex structures.

Precursor for the Synthesis of Novel Heterocyclic Systems

This compound serves as a key starting material for the creation of new heterocyclic compounds. The presence of the bromine atom allows for various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing diverse heterocyclic rings. For instance, the bromine atom can be substituted by nitrogen, sulfur, or oxygen nucleophiles, leading to the formation of a wide array of heterocyclic systems. hbni.ac.inekb.eg The ketone functional group can also participate in cyclization reactions, further expanding the range of accessible heterocyclic structures. The synthesis of quinolones and their fused heterocyclic derivatives, for example, can be achieved through reactions involving precursors derived from bromo-substituted acetophenones. hbni.ac.in

Building Block for Polyaromatic Compounds and Advanced Functional Materials Precursors

The structure of this compound is ideally suited for its use as a building block in the synthesis of polyaromatic hydrocarbons (PAHs) and precursors for advanced functional materials. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in constructing extended aromatic systems. These polyaromatic compounds are of significant interest for their potential applications in organic electronics and materials science. smolecule.com The benzophenone moiety itself can be a precursor to other functional groups, and the methoxy group can influence the electronic properties and solubility of the resulting materials.

Contributions to Ligand Design for Coordination and Supramolecular Chemistry

The ability of this compound and its derivatives to interact with metal ions and to self-assemble into larger, ordered structures makes it a compound of interest in the fields of coordination and supramolecular chemistry.

Exploration of Chelation Properties with Metal Centers

The oxygen atom of the carbonyl group and the methoxy group in this compound can act as coordination sites for metal ions. The design of ligands with specific chelation properties is a cornerstone of coordination chemistry, and this compound provides a scaffold for creating such ligands. By modifying the benzophenone structure, it is possible to introduce additional donor atoms, thereby creating polydentate ligands capable of forming stable complexes with a variety of metal centers. The electronic properties of these ligands can be fine-tuned by the substituents on the aromatic rings, influencing the stability and reactivity of the resulting metal complexes. The introduction of chelating ligands has significantly improved the conditions for reactions such as the arylation of amides. acs.org

Investigations into Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, to construct large, well-defined assemblies. mdpi.com The bromine atom in this compound can participate in halogen bonding, a directional interaction that is increasingly being used to control the self-assembly of molecules in the solid state. rsc.org The aromatic rings can engage in π-π stacking interactions, while the methoxy and carbonyl groups can act as hydrogen bond acceptors. These combined interactions can guide the molecules to form specific, ordered structures in two and three dimensions. mdpi.com

Development of Photochemical Probes and Sensors Based on Benzophenone Core

The benzophenone core of this compound is well-known for its photochemical properties. Upon absorption of UV light, benzophenone can be excited to a triplet state, making it a useful component in the design of photochemical tools. nih.govresearchgate.netacs.org

Benzophenone and its derivatives are widely used as photoaffinity labels to study interactions between molecules in biological systems. nih.gov The photoactivated benzophenone can form a covalent bond with nearby molecules, allowing for the identification of binding partners. The substituents on the benzophenone ring, such as the bromo and methoxy groups in this compound, can modulate the photochemical reactivity and provide sites for attaching other functional groups, such as fluorescent tags or biotin. nih.gov These bifunctional probes are valuable tools in chemical biology for studying protein-ligand interactions. nih.govmdpi.com Furthermore, the optical properties of benzophenone derivatives make them suitable for the development of fluorescent probes and optical sensors for various applications in materials science. ontosight.ai The photochemistry of benzophenones, including their photoreduction, has been a subject of extensive study. oregonstate.eduoregonstate.edu

Research into Photoswitches and Photoresponsive Materials

Photoswitches and photoresponsive materials are at the forefront of materials science, designed to undergo reversible changes in their properties upon exposure to light. While specific research focusing exclusively on this compound as a primary photoswitch is not extensively documented, the benzophenone scaffold is a cornerstone in the development of photosensitive systems. googleapis.com Benzophenone derivatives are widely used as photoinitiators in photopolymerizable compositions. googleapis.com These systems operate through photochemical reactions, often initiated by UV radiation, to induce changes like polymerization or crosslinking. googleapis.comoregonstate.edu

The potential of this compound in this field lies in the predictable influence of its substituents on its photophysical properties. The bromine atom, through the heavy-atom effect, can enhance the efficiency of intersystem crossing to the triplet state, a critical step in many photosensitization processes. acs.org The methoxy group, being an electron-donating group, can modulate the absorption spectrum and the energy levels of the molecule. The interplay between these two substituents could be exploited to fine-tune the material's response to specific wavelengths of light. Research in this area often involves incorporating such benzophenone moieties into larger polymer backbones or supramolecular assemblies to create materials whose mechanical, optical, or chemical properties can be controlled by light.

Investigation of Photoinduced Energy Transfer Processes

Photoinduced energy transfer is a fundamental process in chemistry and biology, where an excited state molecule (a photosensitizer) transfers its energy to another molecule. Benzophenone is a classic example of a photosensitizer due to its ability to efficiently absorb UV light and populate its triplet excited state through rapid intersystem crossing (ISC). acs.org This triplet state is relatively long-lived and can transfer its energy to other molecules, initiating further chemical reactions.

This compound is a particularly interesting candidate for studying the nuanced aspects of these energy transfer processes. The introduction of a bromine atom is a well-established strategy for increasing spin-orbit coupling (SOC), which accelerates the rate of intersystem crossing from the singlet to the triplet manifold. acs.org This "heavy-atom effect" makes brominated benzophenones highly efficient at generating triplet states. Researchers can use this compound to investigate how the position of the bromine and the electronic influence of the methoxy group affect:

The rate and efficiency of intersystem crossing (ISC).

The energy level and lifetime of the triplet state.

The kinetics of energy transfer to various acceptor molecules.

Studies on related systems have established the critical role of intermediate spin states and molecular structure in the crossover mechanism, which underpins many light-triggered molecular phenomena. acs.org By comparing the photochemical behavior of this compound to that of unsubstituted benzophenone or other derivatives, researchers can gain detailed insights into the structure-property relationships that govern photoinduced energy transfer.

Methodological Advancements in Organic Synthesis and Characterization

The synthesis and characterization of polysubstituted aromatic compounds like this compound drive innovation in analytical and synthetic chemistry. The distinct electronic and steric environments of the two phenyl rings present unique challenges and opportunities for developing novel chemical methods.

Innovations in Regioselective Functionalization and Derivatization Strategies

Regioselective synthesis—the ability to control where a chemical transformation occurs on a molecule with multiple potential sites—is a central goal in modern organic chemistry. This compound is an ideal substrate for developing such innovative methods. The molecule possesses multiple C-H bonds across two distinct aromatic rings, along with a reactive bromine atom, offering several avenues for derivatization.

Advanced strategies that could be applied or developed using this scaffold include:

Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The challenge lies in achieving these couplings without disturbing other functional groups.

Directed C-H Functionalization: The carbonyl group can act as a directing group to activate and functionalize specific C-H bonds at the ortho positions. Combining this with the existing substituents allows for the synthesis of highly decorated benzophenone structures.

Halogen-Metal Exchange: The bromine atom can be swapped with a metal (e.g., lithium or magnesium) via a Br/Mg or Br/Li exchange reaction. nih.gov This creates a nucleophilic arylmetal species that can react with various electrophiles, providing a regioselective pathway to new derivatives that might be inaccessible through other means. nih.gov

Regioselective Bromination: In related benzophenone syntheses, N-bromosuccinimide (NBS) has been used for regioselective bromination, demonstrating a method to precisely install halogen atoms that can be further functionalized. acs.org

The development of these strategies using substrates like this compound is crucial for building complex molecules for applications in medicinal chemistry and materials science. acs.org

Development of Novel Spectroscopic Interpretation Techniques and Data Resolution Protocols

The unambiguous characterization of complex molecules like this compound and its derivatives necessitates the use of sophisticated analytical techniques and data interpretation protocols. While standard methods like NMR and MS provide basic structural information, the detailed electronic and vibrational properties require a more advanced approach.

A modern protocol often involves a synergistic combination of experimental spectroscopy and computational chemistry. nih.gov For a molecule like this compound, this would involve:

Experimental Data Acquisition: High-resolution data is collected from techniques like FT-IR, FT-Raman, and 2D NMR (e.g., HSQC, HMBC). oregonstate.edu

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the molecule's geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts. nih.gov

Spectral Correlation and Assignment: The experimental spectra are compared with the computationally simulated spectra. This allows for a definitive assignment of vibrational modes and NMR signals, which can be challenging in complex molecules with many aromatic signals. nih.gov

Advanced Electronic Analysis: Further computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to investigate hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. nih.gov

This integrated approach moves beyond simple structure confirmation to provide a deep understanding of the molecule's electronic structure and behavior, a protocol essential for rational molecular design.

Table 1: Representative Spectroscopic Data for Substituted Benzophenones

This table presents typical spectroscopic data ranges observed for benzophenone derivatives structurally similar to this compound, based on published findings for analogous compounds.

| Technique | Observation | Typical Range / Value | Inference |

| ¹H NMR | Aromatic Protons | δ 6.8–7.8 ppm | Signals corresponding to protons on the two different phenyl rings. |

| Methoxy Protons | δ 3.8–3.9 ppm | A singlet peak confirming the presence of the -OCH₃ group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190–200 ppm | Characteristic downfield signal for the ketone carbonyl carbon. |

| Brominated Aromatic Carbon | δ 120–130 ppm | The carbon atom directly bonded to the bromine atom. | |

| IR Spectroscopy | C=O Stretch | ~1650 cm⁻¹ | Strong absorption indicating the ketone functional group. |

| C-Br Stretch | ~550 cm⁻¹ | Absorption in the fingerprint region confirming the C-Br bond. | |

| Mass Spectrometry | Molecular Ion Peak [M⁺] | m/z ≈ 292/294 | Isotopic pattern showing two peaks of nearly equal intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

常见问题

Q. How is 3-Bromo-3'-methoxybenzophenone structurally characterized, and what analytical techniques are essential for confirming its purity?

Structural characterization requires a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For example, methoxy and bromine substituents can be identified via distinct chemical shifts in NMR (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons influenced by bromine’s deshielding effect). Purity validation often employs HPLC with UV detection (≥95% threshold) and elemental analysis .

Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

A typical method involves Friedel-Crafts acylation of 3-bromobenzene with 3-methoxybenzoyl chloride in the presence of Lewis acids like AlCl₃. Reaction optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric adjustments to improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged UV exposure; thus, storage in amber vials at 0–6°C is recommended. Moisture-sensitive reactions require anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How does the bromine substituent influence the regioselectivity of this compound in cross-coupling reactions?

Bromine acts as a directing group in Suzuki-Miyaura couplings, enabling selective functionalization at the para position relative to the methoxy group. Comparative studies using Pd(PPh₃)₄ as a catalyst show higher yields (75–85%) with aryl boronic acids bearing electron-withdrawing groups .

Q. What computational methods are employed to predict the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.2 eV) and Mulliken charges, corroborated by cyclic voltammetry. Discrepancies in dipole moments (<5% error) between computed and experimental values highlight solvent effects in polar media .

Q. How do structural analogs (e.g., chloro or fluoro derivatives) compare in biological activity assays, and what mechanistic insights do they provide?

Substituting bromine with chlorine reduces antibacterial potency (MIC increases from 8 µg/mL to 32 µg/mL against S. aureus), likely due to decreased electrophilicity. Fluorinated analogs show enhanced blood-brain barrier penetration in pharmacokinetic models, suggesting tailored applications in CNS-targeted drug design .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated in industrial research?

Batch variability (>10% yield fluctuations) occurs due to exothermic Friedel-Crafts reactions. Continuous-flow systems with precise temperature modulation (±1°C) and inline NMR monitoring improve reproducibility. Catalyst recycling (e.g., AlCl₃ recovery via aqueous workup) reduces costs .

Methodological Guidance

- Contradiction Resolution : Conflicting NMR data (e.g., unexpected splitting patterns) may arise from rotamers or impurities. Use variable-temperature NMR or 2D-COSY to resolve ambiguities .

- Data Validation : Cross-reference mass spectrometry with high-resolution ESI-MS (e.g., [M+H]⁺ expected m/z 262.11; observed 262.09) to confirm molecular identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。